

# In Vivo FAP Inhibition with BR102910: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | BR102910  |           |
| Cat. No.:            | B15291133 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

This technical guide provides a comprehensive overview of the selective Fibroblast Activation Protein (FAP) inhibitor, **BR102910**. FAP is a compelling therapeutic target due to its limited expression in healthy adult tissues and significant upregulation in the tumor microenvironment, fibrotic tissues, and inflammatory sites.[1] **BR102910** has emerged as a potent and selective inhibitor of FAP with demonstrated in vivo activity. This document consolidates the available preclinical data on **BR102910**, details representative experimental protocols for its in vivo evaluation, and illustrates key signaling pathways associated with FAP activity.

# **Introduction to Fibroblast Activation Protein (FAP)**

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease belonging to the prolyl-specific peptidase family.[1] It possesses both exopeptidase and endopeptidase activities. While FAP expression is virtually undetectable in most normal adult tissues, it is significantly upregulated in sites of tissue remodeling, such as in fibrosis, inflammation, and the stroma of over 90% of epithelial cancers. This restricted expression pattern makes FAP an attractive target for diagnostic and therapeutic interventions.

### **BR102910:** A Selective FAP Inhibitor



**BR102910** is a novel, orally active small molecule inhibitor of FAP. Preclinical studies have highlighted its nanomolar potency and high selectivity for FAP over other related proteases, such as Dipeptidyl Peptidase IV (DPPIV) and Prolyl Oligopeptidase (PREP).[2]

# **Quantitative Data**

The following tables summarize the key quantitative data reported for **BR102910**.

Table 1: In Vitro Potency and Selectivity of BR102910

| Target Enzyme                       | IC50     | Source         |
|-------------------------------------|----------|----------------|
| Fibroblast Activation Protein (FAP) | 1 nM     | ProbeChem      |
| Fibroblast Activation Protein (FAP) | 2 nM     | MedchemExpress |
| Prolyl Oligopeptidase (PREP)        | 49.00 μΜ | MedchemExpress |

Table 2: In Vivo Administration Details for BR102910

| Parameter            | Details                                   | Source                 |
|----------------------|-------------------------------------------|------------------------|
| Animal Model         | C57BL/6J mice                             | MedchemExpress, GlpBio |
| Dosing Range         | 0-30 mg/kg                                | MedchemExpress, GlpBio |
| Administration Route | Oral (once)                               | MedchemExpress, GlpBio |
| Observed Effect      | Significant dose-dependent FAP inhibition | MedchemExpress, GlpBio |

# **FAP-Associated Signaling Pathways**

FAP activity is implicated in various signaling pathways that promote tumor growth, invasion, and immunosuppression. The diagram below illustrates a simplified representation of key pathways influenced by FAP.





Click to download full resolution via product page

Caption: Simplified diagram of FAP-mediated signaling pathways and the inhibitory action of BR102910.

# **Experimental Protocols for In Vivo FAP Inhibition**

The following section outlines a representative experimental protocol for evaluating the in vivo efficacy of a FAP inhibitor like **BR102910**. Please note that the specific protocol for the published **BR102910** studies is not publicly available; this represents a general methodology based on standard practices in the field.

### **Animal Model**

Species: C57BL/6J mice

Age: 8-10 weeks



- Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
- Acclimatization: Animals should be acclimatized for at least one week before the start of the experiment.

# **Drug Preparation and Administration**

- Formulation: **BR102910** is prepared in a suitable vehicle for oral administration (e.g., 0.5% carboxymethylcellulose).
- Dose Levels: Based on available data, a dose-response study could include doses of 1, 3, 10, and 30 mg/kg. A vehicle control group is essential.
- Administration: A single oral gavage is administered to each mouse.

## **Sample Collection and FAP Activity Assay**

- Time Points: Plasma and tissue samples (e.g., liver, kidney, tumor if applicable) are collected at various time points post-administration (e.g., 1, 4, 8, 24 hours) to assess the duration of FAP inhibition.
- Sample Processing: Blood is collected via cardiac puncture into EDTA-containing tubes and centrifuged to obtain plasma. Tissues are harvested, snap-frozen in liquid nitrogen, and stored at -80°C until analysis.
- FAP Activity Assay: FAP enzyme activity in plasma and tissue homogenates is measured using a fluorogenic substrate specific for FAP. The fluorescence intensity is measured over time, and the rate of substrate cleavage is proportional to the FAP activity.

## **Data Analysis**

- FAP activity in the treated groups is expressed as a percentage of the activity in the vehicle control group.
- Statistical analysis (e.g., ANOVA followed by Dunnett's test) is used to determine the significance of FAP inhibition at different doses and time points.



# **Experimental Workflow Visualization**

The following diagram illustrates a typical workflow for an in vivo study of a FAP inhibitor.





Click to download full resolution via product page

Caption: A generalized workflow for an in vivo study evaluating a FAP inhibitor.

### Conclusion

**BR102910** is a promising selective FAP inhibitor with demonstrated in vivo efficacy. Its high potency and selectivity warrant further investigation for therapeutic applications in oncology and fibrotic diseases. The data and protocols presented in this guide are intended to provide a foundational understanding for researchers and drug development professionals working in this area. Further studies are needed to fully elucidate the pharmacokinetic and pharmacodynamic profile of **BR102910** and to explore its therapeutic potential in various disease models.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. Identification of BR102910 as a selective fibroblast activation protein (FAP) inhibitor -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ORCID [orcid.org]
- To cite this document: BenchChem. [In Vivo FAP Inhibition with BR102910: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15291133#in-vivo-fap-inhibition-with-br102910]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com